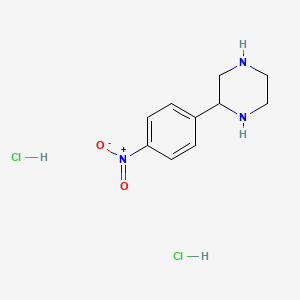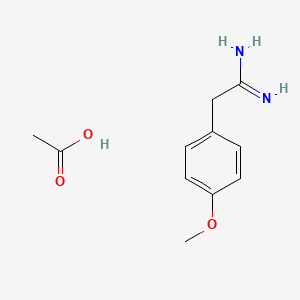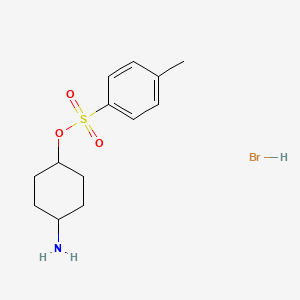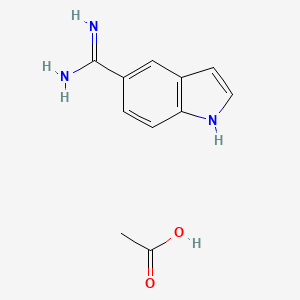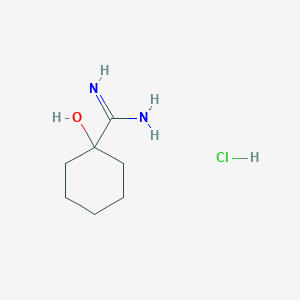
1-Hydroxy-cyclohexanecarboxamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-cyclohexanecarboxamidine hydrochloride, also known as HCHC, is an organic compound used in a wide variety of scientific and industrial applications. It is a white, crystalline solid with a melting point of 184°C and a molecular weight of 203.09 g/mol. HCHC is a commonly used reagent in the synthesis of a variety of compounds, and is also used in the production of pharmaceuticals, agrochemicals, and other industrial materials.
Applications De Recherche Scientifique
1-Hydroxy-cyclohexanecarboxamidine hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other industrial materials. In addition, this compound has been used as a catalyst in the synthesis of a number of heterocyclic compounds, such as quinolines and indoles. This compound has also been used in the synthesis of polymers, as well as in the synthesis of metal complexes.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride is not fully understood. However, it is believed that the compound acts as an electrophile, which reacts with nucleophiles to form covalent bonds. This reaction is believed to be the basis for the formation of a variety of compounds from this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound has been used in the synthesis of a number of pharmaceuticals, agrochemicals, and other industrial materials. In addition, this compound has been studied for its potential to act as an antioxidant and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-Hydroxy-cyclohexanecarboxamidine hydrochloride in laboratory experiments is its relatively low cost and ease of use. The compound is widely available and can be easily synthesized from readily available starting materials. In addition, this compound is soluble in a variety of organic solvents, making it easy to use in a wide range of reactions. However, the compound is not very stable and must be handled with care in order to avoid decomposition.
Orientations Futures
Given the wide range of potential applications of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride, there are a number of potential future directions for research. These include further studies of the compound’s biochemical and physiological effects, as well as investigations into its potential use as an antioxidant and anti-inflammatory agent. In addition, further research could be conducted into the synthesis of novel compounds from this compound and the use of the compound in the synthesis of polymers and metal complexes. Finally, further studies could be conducted into the mechanism of action of this compound and its potential applications in industrial processes.
Méthodes De Synthèse
1-Hydroxy-cyclohexanecarboxamidine hydrochloride is synthesized from the reaction of cyclohexanecarboxylic acid and formaldehyde in the presence of a base. The reaction is typically carried out in a two-step process. First, the cyclohexanecarboxylic acid is reacted with formaldehyde to form the intermediate cyclohexanecarboxaldehyde. This intermediate is then reacted with a base to form this compound. The reaction is typically carried out in a polar solvent, such as ethanol, and the product is recovered by crystallization.
Propriétés
IUPAC Name |
1-hydroxycyclohexane-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6(9)7(10)4-2-1-3-5-7;/h10H,1-5H2,(H3,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJOWLTYRKFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=N)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)

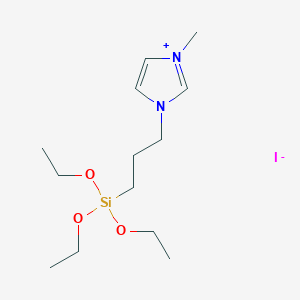




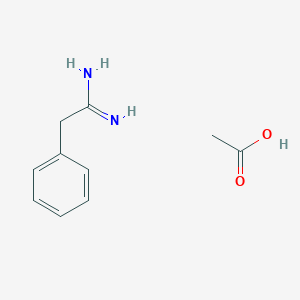
![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)
